molecular formula C23H24N6O3S B13354935 2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine

Cat. No.: B13354935
M. Wt: 464.5 g/mol
InChI Key: RSLVYLDHLOHHEQ-UHFFFAOYSA-N
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Description

2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that features a unique combination of functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the 3,4,5-triethoxyphenyl group, triazolo[3,4-b][1,3,4]thiadiazole, and imidazo[1,2-a]pyridine moieties contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves multiple steps, starting with the preparation of the key intermediates. One common route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazolo[3,4-b][1,3,4]thiadiazole core

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. The presence of the 3,4,5-triethoxyphenyl group enhances its pharmacokinetic properties and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C23H24N6O3S

Molecular Weight

464.5 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C23H24N6O3S/c1-5-30-16-12-15(13-17(31-6-2)20(16)32-7-3)22-27-29-21(25-26-23(29)33-22)19-14(4)24-18-10-8-9-11-28(18)19/h8-13H,5-7H2,1-4H3

InChI Key

RSLVYLDHLOHHEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C

Origin of Product

United States

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